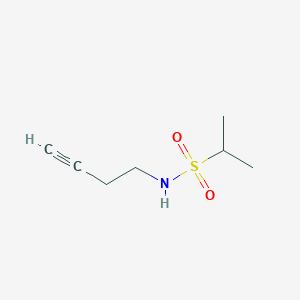

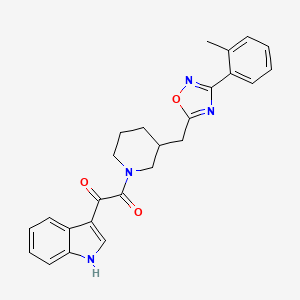

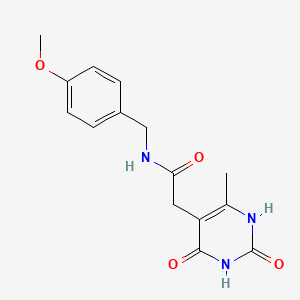

![molecular formula C24H19FN2O2 B2967725 N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-52-7](/img/structure/B2967725.png)

N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide” is a chemical compound that belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with a benzyl group, a fluoro group, and an acetamide group attached at specific positions . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Quinolines can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide” can undergo would depend on the specific reagents and conditions used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some predicted properties of “N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide” based on its structure could include a high degree of aromaticity, potential for hydrogen bonding (due to the presence of the acetamide group), and relatively high lipophilicity (due to the presence of multiple aromatic rings) .Wissenschaftliche Forschungsanwendungen

PET Imaging and Translocator Protein Expression

N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is structurally similar to compounds evaluated for their potential in PET imaging and visualization of translocator protein (TSPO) expression. One study evaluated two 18F-labeled PET ligands, investigating their kinetics in the monkey brain and imaging TSPO in the infarcted rat brain. These compounds, including N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC), showed high uptake in TSPO-rich organs and could visualize increased TSPO expression in the infarcted rat brain, suggesting potential applications in imaging studies of TSPO in primates (Yui et al., 2010).

Antitumor Activity of Quinazolinone Derivatives

Research into quinazolinone derivatives, which are structurally related to N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, has shown promising antitumor activities. A study on novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).

Synthesis and Pharmacological Activities

The synthesis and evaluation of pharmacological activities of quinazoline derivatives have been a significant area of research. These compounds have been shown to possess anti-analgesic, anti-inflammatory, and anti-bacterial activities. The synthesis of 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and their pharmacological screening indicate the versatility and potential of these compounds in medicinal chemistry (Rajveer et al., 2010).

Anticancer and Antimicrobial Agents

Further studies on sulfonamide derivatives and N-aryl-2-aminoquinolines, compounds related to N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, have demonstrated their potential as anticancer and antimicrobial agents. These studies underscore the importance of structural modifications in enhancing the bioactivity of quinazolinone-based compounds (Ghorab et al., 2015).

Zukünftige Richtungen

Future research on “N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide” could involve more detailed studies of its synthesis, characterization, and potential biological activity. Given the biological activity of many quinoline derivatives, it could be of interest in drug discovery and development .

Eigenschaften

IUPAC Name |

N-benzyl-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O2/c25-19-11-12-21-20(13-19)23(14-22(27-21)18-9-5-2-6-10-18)29-16-24(28)26-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLABQRNFYSGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

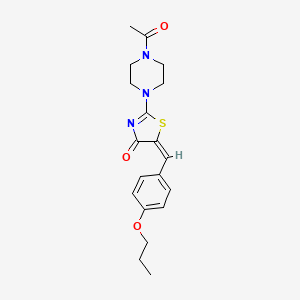

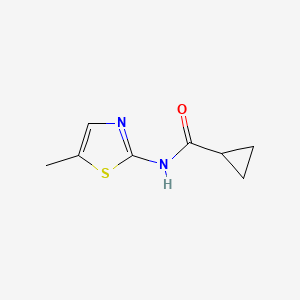

![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)

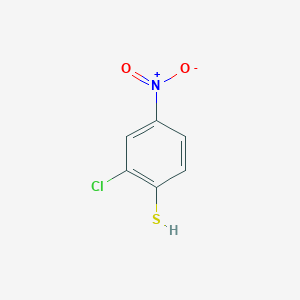

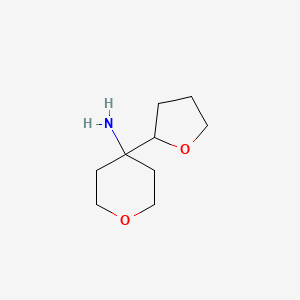

![N,7-bis(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2967654.png)

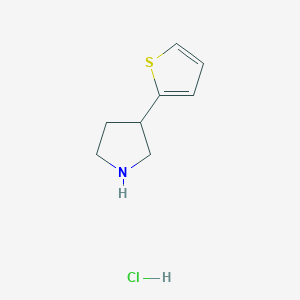

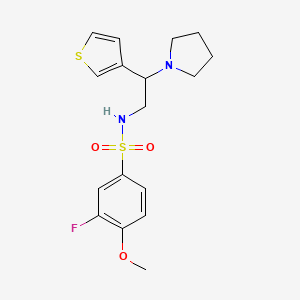

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2967658.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2967661.png)